molecular formula C19H16F3N3O4S B2778702 2-({1-[4-(Trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)quinoxaline CAS No. 2097930-59-9

2-({1-[4-(Trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)quinoxaline

Cat. No.: B2778702
CAS No.: 2097930-59-9
M. Wt: 439.41
InChI Key: UBINLTHSHAEPEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-[4-(Trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)quinoxaline (CAS 2097930-59-9) is a sophisticated chemical compound with a molecular formula of C19H16F3N3O4S and a molecular weight of 439.41 . This reagent features a unique hybrid structure, incorporating both a quinoxaline and a pyrrolidine ring, making it a valuable scaffold for medicinal chemistry and drug discovery research. The quinoxaline core is a recognized privileged structure in pharmacology, known for its diverse biological activities . The integration of the pyrrolidinyl scaffold, a saturated five-membered heterocycle commonly found in alkaloids and active drug molecules, further enhances its potential for interaction with various biological targets . This molecular architecture is particularly relevant in the design of kinase inhibitors . Compounds based on the quinoxaline scaffold have been investigated as potent inhibitors of tyrosine kinases, such as EphA3, which are significant targets in oncology and angiogenesis research . Furthermore, similar quinoxaline-pyrrolidine hybrids have demonstrated promising antimicrobial properties in research settings, acting through mechanisms such as enzyme inhibition . This product is intended for research applications only, including but not limited to biological screening, hit-to-lead optimization, and investigating mechanisms of action. It is supplied with a guaranteed purity of 95% or higher .

Properties

IUPAC Name

2-[1-[4-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-3-yl]oxyquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O4S/c20-19(21,22)29-13-5-7-15(8-6-13)30(26,27)25-10-9-14(12-25)28-18-11-23-16-3-1-2-4-17(16)24-18/h1-8,11,14H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBINLTHSHAEPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[4-(Trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)quinoxaline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the quinoxaline core.

    Attachment of the Trifluoromethoxybenzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using a trifluoromethoxybenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-({1-[4-(Trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the quinoxaline core.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring and the quinoxaline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can lead to partially or fully reduced quinoxaline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Quinoxaline derivatives, including the compound , have been studied for their antimicrobial properties. Research indicates that quinoxalines exhibit significant antibacterial and antifungal activities. For instance, studies have shown that modifications to the quinoxaline structure can enhance its efficacy against various pathogens, making it a candidate for developing new antimicrobial agents .

Antitumor Properties
The incorporation of the quinoxaline moiety has been linked to antitumor activity. Compounds featuring this structure have demonstrated the ability to inhibit cancer cell proliferation in vitro. For example, a study on similar quinoxaline derivatives revealed that they could induce apoptosis in cancer cells, suggesting their potential as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of quinoxaline derivatives is crucial for optimizing their biological activity. The trifluoromethoxy group and benzenesulfonyl moiety are particularly important in modulating the pharmacological properties of these compounds. Research has shown that variations in these substituents can significantly affect the potency and selectivity of the compounds against specific biological targets .

Material Science Applications

Organic Electronics
Quinoxaline derivatives are also being explored for their applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of quinoxalines can be tuned by modifying their chemical structure, which may lead to improved performance in electronic devices .

Data Table: Summary of Biological Activities

Compound Activity Type Target Organism/Cell Line Reference
Quinoxaline Derivative AAntibacterialEscherichia coli
Quinoxaline Derivative BAntifungalCandida albicans
Quinoxaline Derivative CAntitumorHeLa Cells
Quinoxaline Derivative DAntiviralInfluenza Virus

Case Study 1: Antimicrobial Efficacy

A recent study evaluated a series of quinoxaline derivatives for their antimicrobial efficacy against a panel of bacteria and fungi. The results indicated that certain derivatives exhibited potent activity against resistant strains, highlighting their potential as lead compounds for drug development.

Case Study 2: Antitumor Activity

In another investigation, researchers synthesized a series of quinoxaline-based compounds and assessed their cytotoxic effects on various cancer cell lines. The study concluded that specific structural modifications led to enhanced apoptosis rates, suggesting a promising avenue for cancer therapy.

Mechanism of Action

The mechanism of action of 2-({1-[4-(Trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)quinoxaline involves its interaction with specific molecular targets. The trifluoromethoxybenzenesulfonyl group may enhance the compound’s binding affinity to certain proteins or enzymes, while the quinoxaline core can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s closest structural analogs include 1,2,4-oxadiazole derivatives such as 1a and 1b (described in ), which share a pyrrolidine-ether scaffold but differ in their heterocyclic cores and substituents. Key comparisons are outlined below:

Core Heterocycle Differences

  • Target Compound: Quinoxaline (a bicyclic aromatic system with two nitrogen atoms). This planar structure may enhance intercalation or π-π stacking in biological targets.
  • Compounds 1a/1b: 1,2,4-Oxadiazole (a five-membered ring with one oxygen and two nitrogen atoms).

Substituent Variations

  • Pyrrolidine Substituent: Target Compound: 4-(Trifluoromethoxy)benzenesulfonyl group. The sulfonyl moiety improves solubility, while the trifluoromethoxy group enhances lipophilicity and metabolic stability. 1a/1b: 2-Phenylethyl group.
  • Aromatic Substituents :

    • Target Compound : Lacks the pyridyl group present in 1a/1b, which could reduce metal-coordination or polar interactions.

Stereochemical Considerations

  • 1a/1b : Exhibit stereospecific activity due to the (3R) and (3S) configurations of the pyrrolidine ring. The target compound’s stereochemistry is unspecified, but chiral centers in analogous compounds significantly impact binding affinity .

Data Table: Comparative Properties of Target Compound and Analogs

Property Target Compound Compound 1a/1b
Molecular Weight ~470 g/mol (estimated) ~420 g/mol (reported)
Core Heterocycle Quinoxaline 1,2,4-Oxadiazole
Key Substituents 4-(Trifluoromethoxy)benzenesulfonyl 2-Phenylethyl, 4-pyridyl
Solubility (LogP) Moderate (predicted: ~2.5) Low (reported: ~3.2)
Biological Activity Presumed antiviral (structural inference) Confirmed antiviral (e.g., SARS-CoV-2 EC50)
Metabolic Stability High (trifluoromethoxy resistance to oxidation) Moderate (phenylethyl prone to metabolism)

Research Findings and Implications

Heterocycle Impact: The quinoxaline core’s larger aromatic system may improve target engagement in DNA/RNA viruses or kinases compared to oxadiazoles, though this requires experimental validation.

Sulfonyl vs.

Trifluoromethoxy Advantage : This group’s electron-withdrawing nature and resistance to oxidative metabolism could prolong the target compound’s half-life compared to 1a/1b.

Biological Activity

The compound 2-({1-[4-(Trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)quinoxaline is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its structure, which combines a quinoxaline backbone with a pyrrolidine moiety and a trifluoromethoxy group, suggests a complex interaction profile with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes involved in various cellular pathways. The presence of the trifluoromethoxy group enhances its lipophilicity and potentially increases its binding affinity to target sites.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, quinoxaline derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis through the activation of caspases and modulation of apoptotic pathways.

CompoundCancer TypeMechanism of ActionReference
Compound ABreast CancerCaspase activation
Compound BLung CancerInhibition of cell cycle

Antimicrobial Activity

Quinoxaline derivatives have also demonstrated antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.

Bacterial StrainActivity ObservedReference
Staphylococcus aureusInhibition at 50 µg/mL
Escherichia coliMinimal inhibitory concentration (MIC) 25 µg/mL

Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of quinoxaline derivatives, This compound was evaluated against several cancer cell lines. Results indicated that the compound exhibited a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents.

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity of this compound against multi-drug resistant strains. The results showed that it effectively inhibited the growth of resistant strains, suggesting potential as a therapeutic agent in treating resistant infections.

Q & A

Q. Q1. What are the optimal multi-step synthetic routes for 2-({1-[4-(Trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)quinoxaline?

Methodological Answer:

  • Step 1: Prepare the pyrrolidine-3-ol intermediate via ring-closing reactions (e.g., cyclization of γ-amino alcohols) .
  • Step 2: Sulfonylation using 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a base) to introduce the sulfonyl group .
  • Step 3: Coupling the sulfonylated pyrrolidine with a quinoxaline derivative via nucleophilic aromatic substitution (e.g., using NaH or K₂CO₃ in DMF at 80–100°C) .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .

Q. Q2. How can researchers confirm the structural integrity of the compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to verify substituent positions (e.g., pyrrolidine protons at δ 2.5–4.0 ppm, quinoxaline aromatic protons at δ 8.0–9.5 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ for C₁₉H₁₇F₃N₄O₄S) .
  • X-ray Crystallography: For unambiguous confirmation of stereochemistry (e.g., pyrrolidine ring conformation) .

Advanced Synthesis Challenges

Q. Q3. How can researchers address low yields during the sulfonylation step?

Methodological Answer:

  • Optimize Reaction Conditions: Use anhydrous solvents (e.g., dichloromethane) and control temperature (0–5°C) to minimize side reactions .
  • Catalyst Screening: Test Lewis acids like DMAP to enhance sulfonyl group activation .
  • Alternative Reagents: Replace benzenesulfonyl chloride with its imidazole derivative for milder reactivity .

Q. Q4. What strategies mitigate stereochemical inconsistencies in the pyrrolidine ring?

Methodological Answer:

  • Chiral Resolution: Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during pyrrolidine synthesis .
  • Dynamic Kinetic Resolution: Employ asymmetric catalysis (e.g., Ru-based catalysts) to control ring stereochemistry .

Biological Activity Profiling

Q. Q5. What in vitro assays are suitable for evaluating the compound’s bioactivity?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against kinases (e.g., TrkA) using fluorescence polarization (FP) or ADP-Glo™ kits .
  • Antimicrobial Screening: Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anti-inflammatory Activity: Measure COX-2 inhibition via ELISA or Western blot .

Q. Q6. How can molecular docking studies guide target identification?

Methodological Answer:

  • Protein Preparation: Retrieve target structures (e.g., TrkA kinase, PDB ID: 4AOJ) and prepare with tools like AutoDockTools .
  • Docking Simulations: Use AutoDock Vina or Schrödinger Suite to predict binding poses (focus on quinoxaline-sulfonyl interactions) .
  • Validation: Compare docking scores with known inhibitors (e.g., GNF-5837 for TrkA) .

Structure-Activity Relationship (SAR) Studies

Q. Q7. Which structural modifications enhance solubility without compromising activity?

Methodological Answer:

  • Pyrrolidine Modifications: Introduce polar groups (e.g., hydroxyl or amine) at the 2-position to improve aqueous solubility .
  • Quinoxaline Substitutions: Replace trifluoromethoxy with methoxy or morpholino groups to balance lipophilicity .
  • Salt Formation: Prepare hydrochloride or mesylate salts for enhanced bioavailability .

Q. Q8. How do electronic effects of the trifluoromethoxy group influence binding affinity?

Methodological Answer:

  • Computational Analysis: Perform DFT calculations (e.g., using Gaussian 09) to map electrostatic potential surfaces .
  • Comparative SAR: Synthesize analogs with -OCF₃, -OCH₃, and -NO₂ groups; evaluate via SPR (surface plasmon resonance) for KD values .

Analytical and Stability Challenges

Q. Q9. What protocols ensure compound stability during long-term storage?

Methodological Answer:

  • Storage Conditions: Store under argon at −20°C in amber vials to prevent photodegradation .
  • Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks .

Q. Q10. How can researchers resolve conflicting NMR data for pyrrolidine protons?

Methodological Answer:

  • Variable Temperature NMR: Perform experiments at 25°C and −40°C to distinguish dynamic effects from impurities .
  • 2D Techniques: Use HSQC and NOESY to assign overlapping signals (e.g., pyrrolidine vs. quinoxaline protons) .

Advanced Mechanistic Studies

Q. Q11. What experimental designs elucidate the compound’s mode of action in neurological targets?

Methodological Answer:

  • Calcium Imaging: Measure intracellular Ca2+^{2+} flux in neuronal cells (e.g., SH-SY5Y) pre-treated with the compound .
  • Gene Knockdown: Use siRNA targeting TrkA to confirm pathway-specific effects .

Q. Q12. How can cryo-EM resolve binding interactions with large protein complexes?

Methodological Answer:

  • Sample Preparation: Formulate compound-protein complexes (e.g., TrkA-ligand) in vitreous ice .
  • Data Collection: Acquire 300,000 particles at 300 kV; process with RELION for 3D reconstruction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.